An In-depth Technical Guide to 3-Formylcrotyl Acetate: Chemical Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 3-Formylcrotyl Acetate: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formylcrotyl acetate, systematically known as [(E)-3-methyl-4-oxobut-2-enyl] acetate, is a bifunctional organic compound of significant interest in synthetic organic chemistry. Possessing both an α,β-unsaturated aldehyde and an allylic acetate, its unique structural arrangement allows for diverse and controlled chemical transformations. This document provides a comprehensive overview of its chemical and physical properties, detailed structural information, and key experimental protocols for its synthesis and reaction, with a particular focus on its pivotal role as a C5 building block in the industrial synthesis of Vitamin A.
Chemical Structure and Identification
3-Formylcrotyl acetate is characterized by a four-carbon chain containing a double bond in the E-configuration. An acetate group is attached to one end of the chain and a formyl (aldehyde) group to the other. This dual functionality makes it a versatile intermediate in complex organic syntheses.[1][2]
The key identifiers and structural representations for 3-formylcrotyl acetate are summarized below:
| Identifier | Value |
| IUPAC Name | [(E)-3-methyl-4-oxobut-2-enyl] acetate[1][2] |
| Synonyms | 3-Formylbut-2-enyl acetate, (E)-4-acetoxy-2-methyl-2-butenal, β-formylcrotyl acetate[1][3][4] |
| CAS Number | 14918-80-0[1][2][3] |
| Molecular Formula | C₇H₁₀O₃[1][2][3] |
| SMILES | CC(=CCOC(=O)C)C=O[1][2][3] |
| InChI | InChI=1S/C7H10O3/c1-6(5-8)3-4-10-7(2)9/h3,5H,4H2,1-2H3/b6-3+[2] |
| InChI Key | LPDDKAJRWGPGSI-ZZXKWVIFSA-N[2] |
Physicochemical and Spectroscopic Properties
Quantitative physical and chemical properties for 3-formylcrotyl acetate are compiled in the following table. It should be noted that while spectroscopic data is well-defined, experimental physical properties such as boiling point and density are not widely reported in the literature; therefore, computed values are provided where experimental data is unavailable.
Table 1: Physicochemical Properties of 3-Formylcrotyl Acetate
| Property | Value | Source |
| Molecular Weight | 142.15 g/mol | [1][2][3] |
| Melting Point | -10 to 5 °C (reported range) | [2] |
| Boiling Point | 220–230 °C (reported range) | [2] |
| XLogP3 | 0.2 | [1] |
| Solubility | Generally soluble in organic solvents (e.g., ethanol, ether) | [1] |
Table 2: Spectroscopic Data for 3-Formylcrotyl Acetate
| Technique | Key Markers and Interpretation | Source |
| ¹H NMR | δ 9.5–9.8 ppm (s, 1H, aldehyde proton, -CHO)δ 4.1–4.3 ppm (d, 2H, ester methylene, -OCH₂)δ 1.8–2.1 ppm (s, 3H & s, 3H, methyl groups, -CH₃) | [2] |
| ¹³C NMR | δ 190–200 ppm (aldehyde carbonyl, C=O)δ 170–175 ppm (ester carbonyl, C=O) | [2] |
| Infrared (IR) | ~2820 cm⁻¹ (aldehyde C-H stretch)~1720 cm⁻¹ (ester C=O stretch) | [2] |
| Mass Spec. (MS) | Key fragments (m/z): 43, 53, 54, 82, 100 | [1] |
Experimental Protocols
3-Formylcrotyl acetate's utility is underscored by its synthetic accessibility and its reactivity in key chemical transformations. Detailed methodologies for its industrial synthesis and its primary application are provided below.
Synthesis via Hydroformylation of 3,4-Diacetoxybut-1-ene (3,4-DABE)
The primary industrial route to 3-formylcrotyl acetate involves the rhodium-catalyzed hydroformylation of 3,4-diacetoxybut-1-ene (3,4-DABE).[4][5] This process efficiently introduces the formyl group to the terminal carbon of the double bond.
Objective: To synthesize 3-formylcrotyl acetate from 3,4-DABE using a rhodium-based catalyst.
Materials:
-
3,4-diacetoxybut-1-ene (3,4-DABE)
-
Rhodium carbonyl complex catalyst (e.g., Rh(CO)₂(acac))
-
Synthesis gas (Syngas, a 1:1 mixture of carbon monoxide and hydrogen)
-
Inert solvent (optional, e.g., toluene, tetrahydrofuran)[2][4]
Protocol:
-
Charge a high-pressure autoclave reactor with 3,4-DABE and the rhodium catalyst. The catalyst loading is typically in the range of 0.0001% to 0.01% by weight of rhodium metal relative to the 3,4-DABE substrate.[5]
-
If using a solvent, add it to the reactor.
-
Seal the reactor and purge it with nitrogen gas before introducing the synthesis gas.
-
Pressurize the reactor with the 1:1 CO/H₂ mixture to a pressure between 500 and 700 atmospheres.[5]
-
Heat the reactor to a temperature between 80 and 105 °C while stirring.[5]
-
Maintain these conditions, monitoring the reaction progress by gas uptake. The reaction typically proceeds to high conversion.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The reaction mixture contains 3-formylcrotyl acetate, which is then purified by distillation under reduced pressure. This process involves the elimination of one molecule of acetic acid.
Application in Vitamin A Synthesis: The Wittig Reaction
3-Formylcrotyl acetate is a crucial C5 building block in the BASF industrial synthesis of Vitamin A acetate.[6][7] It undergoes a Wittig reaction with a C15 triphenylphosphonium salt to form the C20 backbone of the final product.
Objective: To couple 3-formylcrotyl acetate with a C15 phosphonium salt to form the Vitamin A acetate backbone.
Materials:
-
3-Formylcrotyl acetate (C5-aldehyde)
-
C15-vinyl-β-ionol triphenylphosphonium salt (e.g., chloride or bromide salt)
-
Strong base (e.g., sodium methoxide, sodium hydroxide)
-
Anhydrous solvent (e.g., methanol, ethanol, or a two-phase system)
Protocol:
-
In a reaction vessel under an inert nitrogen atmosphere, suspend the C15 triphenylphosphonium salt in the chosen anhydrous solvent.
-
Add the strong base (e.g., sodium methoxide) to the suspension with stirring. This deprotonates the phosphonium salt to form the nucleophilic ylide (phosphorane), often indicated by a distinct color change.
-
To the resulting ylide solution, add 3-formylcrotyl acetate dropwise at a controlled temperature (often at or below room temperature) to initiate the condensation reaction.
-
Stir the reaction mixture for several hours until TLC or HPLC analysis indicates the complete consumption of the starting materials.
-
Upon completion, the reaction is worked up. This typically involves neutralizing the base, partitioning the product into an organic solvent, and washing with water to remove salts and the triphenylphosphine oxide byproduct.
-
The crude Vitamin A acetate is then purified, often by crystallization or chromatography, and may undergo subsequent isomerization steps to yield the desired all-trans isomer.[6]
Chemical Reactivity and Synthetic Logic
The synthetic utility of 3-formylcrotyl acetate stems from the orthogonal reactivity of its two functional groups.[2] The aldehyde is a potent electrophile, while the allylic acetate serves as a good leaving group. This allows for a variety of controlled chemical transformations.
Key Reactions
-
Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid.[1]
-
Reduction: The aldehyde can be reduced to a primary alcohol.[1]
-
Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles.
-
Wittig Olefination: As detailed above, this is its most prominent industrial application.[6]
-
Allylic Substitution: The acetate can be displaced by nucleophiles, often catalyzed by transition metals.
Workflow: Industrial Synthesis of Vitamin A
The following diagram illustrates the logical workflow of the C15 + C5 coupling strategy for Vitamin A synthesis, highlighting the central role of 3-formylcrotyl acetate.
Caption: C15 + C5 coupling strategy for Vitamin A synthesis.
Conclusion
3-Formylcrotyl acetate is a cornerstone intermediate in industrial organic synthesis, most notably for the production of Vitamin A. Its value is derived from its bifunctional nature, which allows for its strategic incorporation into complex molecular frameworks. The well-established protocols for its synthesis via hydroformylation and its subsequent use in the Wittig reaction demonstrate a mature and highly optimized industrial process. For researchers in drug development and fine chemical synthesis, the reactivity profile of 3-formylcrotyl acetate offers a versatile platform for constructing complex molecular architectures.
References
- 1. 4-Acetoxy-2-methyl-2-butenal | C7H10O3 | CID 10197741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanal, 4-(acetyloxy)-2-methylene- | C7H10O3 | CID 11083989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. US20020177730A1 - Process for preparing C5 acetate - Google Patents [patents.google.com]
- 5. EP1247794A2 - Process for the production of C5-acetate for the synthesis of vitamin A - Google Patents [patents.google.com]
- 6. events.cusat.ac.in [events.cusat.ac.in]
- 7. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
